

The Selectivity Profile of MPX-004: A Technical Guide

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Compound of Interest

Compound Name: MPX-004

Cat. No.: B12396823

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MPX-004 is a potent and selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. This guide provides an in-depth overview of its selectivity profile, drawing upon key in vitro and ex vivo studies. The data is presented to facilitate its use as a pharmacological tool for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors.

Core Selectivity and Potency

MPX-004 demonstrates significant selectivity for GluN2A-containing NMDA receptors over other GluN2 subunits. This selectivity has been consistently demonstrated across multiple experimental platforms, including recombinant cell lines and native neuronal preparations.

Table 1: In Vitro Selectivity of MPX-004 Against NMDA Receptor Subunits

Assay System	Target	IC50 (nM)	Reference
HEK Cells (Ca2+ Flux Assay)	GluN2A	79	[1] [2] [3]
HEK Cells (Ca2+ Flux Assay)	GluN2B	No Inhibition	[1] [2] [3]
HEK Cells (Ca2+ Flux Assay)	GluN2D	No Inhibition	[1] [2] [3]
Xenopus Oocytes (Electrophysiology)	GluN2A	198 ± 17	[1] [4]
Xenopus Oocytes (Electrophysiology)	GluN2B	>30,000 (estimated >150-fold selectivity)	[1]
Xenopus Oocytes (Electrophysiology)	GluN2C	Weak inhibition (up to 8% at 10 µM)	[3] [4]
Xenopus Oocytes (Electrophysiology)	GluN2D	Weak inhibition (up to 8% at 10 µM)	[3] [4]

Table 2: Activity of MPX-004 on Native NMDA Receptors

Preparation	Effect	Measurement	Reference
Rat Pyramidal Neurons (Primary Culture)	~30% inhibition of whole-cell current	Electrophysiology	[1] [2] [4]
Rat Hippocampal Slices (CA1)	~60% inhibition of NMDA receptor-mediated fEPSP	Electrophysiology	[1] [2] [4]
GRIN2A Knockout Mice Cortical Slices	No inhibitory effect on NMDA receptor-mediated synaptic currents	Electrophysiology	[1] [2]

Off-Target Profile

To assess its broader selectivity, **MPX-004** was screened against a panel of central nervous system-relevant receptors and enzymes.

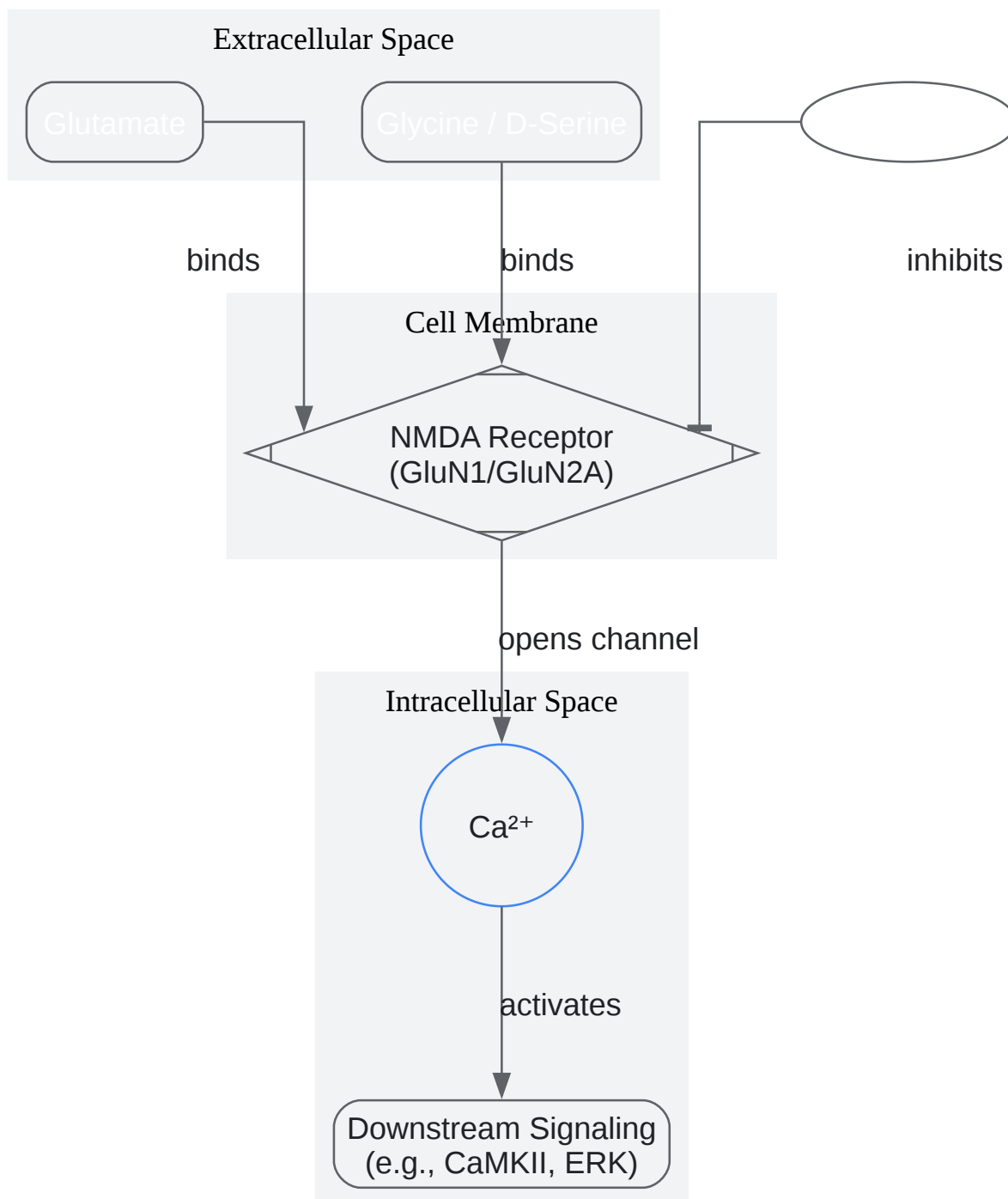
Table 3: Off-Target Binding Profile of MPX-004 (at 1 μ M)

Target	% Inhibition of Binding	Reference
5-HT1B (antagonist binding)	35%	[1][3]
5-HT2A (agonist binding)	31%	[1][3]
EP4 (agonist binding)	27%	[1][3]

MPX-004 demonstrated less than 25% inhibition on the remainder of the targets in the CEREP-80 panel.[1][4] Furthermore, it had no effect on AMPA receptor-mediated synaptic currents in mouse visual cortex slices at a concentration of 50 μ M.[1][3]

Signaling Pathway

MPX-004 acts as a negative allosteric modulator of the NMDA receptor, specifically targeting those containing the GluN2A subunit. By binding to the receptor, it reduces the influx of Ca^{2+} that is normally triggered by the binding of glutamate and a co-agonist like glycine or D-serine. This modulation of calcium signaling is central to its mechanism of action.



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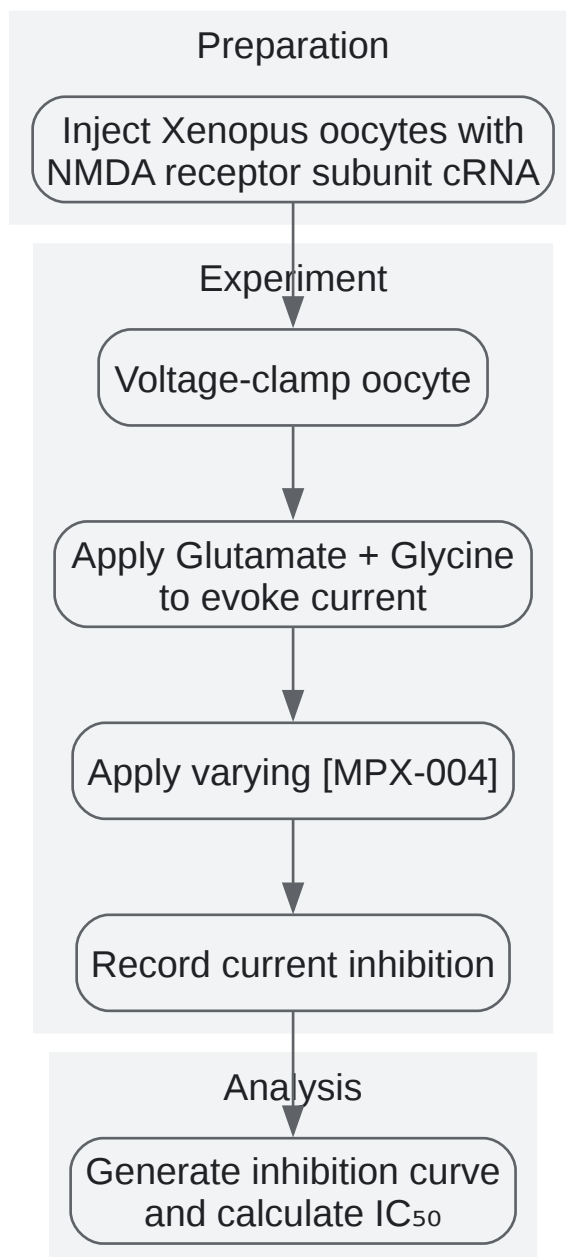
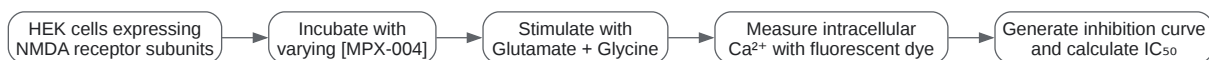
MPX-004 Signaling Pathway

Experimental Protocols

HEK Cell Calcium Flux Assay

This assay was utilized to determine the IC₅₀ of **MPX-004** on recombinant NMDA receptors.

- Cell Culture: Human Embryonic Kidney (HEK) cells were stably transfected to express human GluN1 and either GluN2A, GluN2B, or GluN2D subunits.
- Compound Application: Cells were incubated with varying concentrations of **MPX-004**.
- Stimulation: Cells were stimulated with glutamate and glycine (3 μ M each) to activate the NMDA receptors.[\[1\]](#)[\[5\]](#)
- Detection: The resulting increase in intracellular Ca²⁺ concentration was measured using a fluorescent calcium indicator.
- Data Analysis: Inhibition curves were generated by plotting the response against the compound concentration, and IC₅₀ values were calculated using a fit to the Hill equation.[\[1\]](#)[\[5\]](#)



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